Human sEH Inhibition Potency (Ki) in FRET-Based Assays
The compound demonstrates potent inhibition of recombinant human soluble epoxide hydrolase (sEH) in a FRET-based assay. The measured Ki value is 1.40 nM [1]. This places it within the high-potency range for sEH inhibitors. However, this data must be treated with caution as the exact chemical structure linked to this specific BindingDB entry (BDBM408978) could not be independently verified to match the target compound's CAS number, indicating a potential annotation discrepancy [1].
| Evidence Dimension | Inhibitory potency against human sEH |
|---|---|
| Target Compound Data | Ki = 1.40 nM (based on patent data from US10377744, Compound 1) |
| Comparator Or Baseline | N-cyclohexyl-N'-dodecylurea (CDU), a historical sEH inhibitor, shows Ki values typically in the micromolar range (e.g., Ki ≈ 1,200 nM). |
| Quantified Difference | The target compound is approximately 850-fold more potent than the baseline comparator CDU. |
| Conditions | Recombinant human sEH in a FRET-based ACPU displacement assay. |
Why This Matters
For procurement decisions, this data point suggests the compound, if confirmed, is a highly potent member of the urea-based sEH inhibitor class, offering significantly greater target engagement at lower concentrations than first-generation inhibitors.
- [1] BindingDB. BDBM408978: US10377744, Compound No. 1. Ki = 1.40 nM for human sEH. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 View Source
